Product packaging for Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate(Cat. No.:CAS No. 1247716-64-8)

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate

Cat. No.: B1428024
CAS No.: 1247716-64-8
M. Wt: 201.17 g/mol
InChI Key: AWLSGVYFEADZHF-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate (CAS: N/A; CID: 62394679) is a fluorinated pyridine derivative with the molecular formula C₉H₉F₂NO₂. Its structural features include a pyridin-3-yl ring substituted with a geminal difluoroacetate group. Key properties include:

  • Molecular Weight: 201.06 g/mol.
  • SMILES: CCOC(=O)C(C1=CN=CC=C1)(F)F .
  • Predicted Collision Cross Section (CCS): 143.1 Ų (for [M+H]⁺ adduct) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B1428024 Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate CAS No. 1247716-64-8

Properties

IUPAC Name

ethyl 2,2-difluoro-2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-4-3-5-12-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLSGVYFEADZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247716-64-8
Record name ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate
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Preparation Methods

Difluoroalkylation Using Ethyl Bromodifluoroacetate

One of the prominent methods involves the use of ethyl bromodifluoroacetate as a difluoromethylating agent in the presence of a pyridin-3-yl precursor. This approach typically uses photoredox catalysis or base-promoted nucleophilic substitution to attach the difluoroacetate moiety to the pyridine ring.

  • Procedure example: A Schlenk tube is charged with the pyridin-3-yl substrate, a base such as potassium phosphate, and ethyl bromodifluoroacetate in a polar aprotic solvent like DMSO. Under inert atmosphere and blue LED irradiation, the reaction proceeds over 24 hours. The product is isolated by extraction, drying, filtration, and chromatographic purification. This method provides good yields and high purity of the target compound.

One-Pot Difluorination and Esterification from Pyridinyl Ketones

Another approach starts with 3-acetylpyridine, which undergoes difluorination to form difluoromethyl ketones, followed by esterification to yield the ethyl ester derivative.

  • Key steps:
    • Treatment of 3-acetylpyridine with ethyl trifluoroacetate in the presence of a strong base such as sodium hydride in THF solvent.
    • Subsequent acidic work-up with HCl and extraction with ethyl acetate.
    • Purification yields the difluorinated ester product.

This one-pot method is advantageous for its operational simplicity and moderate to good yields (around 70-80%).

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Purity (HPLC) Notes
Photoredox difluoroalkylation Pyridin-3-yl substrate, ethyl bromodifluoroacetate, K2HPO4, DMSO, Ir(PPy)3 Blue LED irradiation, 24 h, Ar atmosphere 75-85 >95% Mild conditions, requires photoredox catalyst
One-pot difluorination 3-Acetylpyridine, NaH, ethyl trifluoroacetate, THF Room temp stirring, acidic work-up ~73 Not specified Operationally simple, moderate yield
Michael addition (related ester) 2-Aminopyridine, ethyl acrylate, glacial acetic acid 80°C, 12 h, acid-base extraction 80 98% Indirect route, high yield and purity

Detailed Research Findings

  • Photoredox catalysis enables selective difluoroalkylation with good functional group tolerance. The use of iridium-based catalysts and mild blue LED irradiation minimizes decomposition of sensitive pyridine rings.

  • One-pot difluorination leverages strong bases and trifluoroacetate esters to introduce the difluoromethyl group directly on the ketone precursor, followed by esterification. This method benefits from avoiding isolation of intermediates but requires careful control of reaction conditions to prevent side reactions.

  • Michael addition methods provide a robust approach to related pyridine-containing esters, demonstrating scalable and environmentally friendly processes with high reproducibility, which could be adapted for difluorinated derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs

Ethyl 2,2-Difluoro-2-(6-methylpyridin-3-yl)acetate (CID: 63157509)
  • Molecular Formula: C₁₀H₁₁F₂NO₂.
  • Structural Difference : Methyl substituent at the 6-position of the pyridine ring.
Ethyl 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetate (CAS: 503627-61-0)
  • Structural Difference : Methyl group at the 3-position of the pyridin-2-yl ring.
  • Impact : Altered electronic effects due to the ortho-substitution, which may influence hydrogen bonding or dipole interactions .

Aromatic Ring-Substituted Analogs

Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS: 243656-25-9)
  • Molecular Formula: C₁₀H₉F₂NO₄.
  • Structural Difference : Pyridine replaced with a nitro-substituted phenyl ring.
  • Impact :
    • Electron-Withdrawing Effect : The nitro group enhances electrophilicity, increasing reactivity in substitution reactions.
    • Molecular Weight : 245.18 g/mol, higher due to the nitro group .
Ethyl 2,2-Difluoro-2-(p-tolyl)acetate (CAS: 131323-06-3)
  • Molecular Formula : C₁₁H₁₂F₂O₂.
  • Structural Difference : Para-methylphenyl substituent.
  • Impact :
    • Lipophilicity : Increased due to the methyl group, enhancing membrane permeability.
    • Melting Point : Likely lower than nitro-substituted analogs due to reduced polarity .

Heterocyclic Derivatives

Ethyl 2,2-Difluoro-2-(7H-pyrrolo[2,3-c]pyrimidin-4-yl)acetate
  • Synthesis : Prepared via copper-catalyzed coupling with 4-iodo-7H-pyrrolo[2,3-c]pyrimidine (49% yield) .
  • Application : Used in kinase inhibitor development due to the pyrrolopyrimidine scaffold’s affinity for ATP-binding pockets.
Chromone Derivatives (e.g., Compound 2a: Ethyl 2,2-Difluoro-2-(4-oxo-4H-chromen-3-yl)acetate)
  • Structural Features : Chromone ring system (benzopyran-4-one).
  • Properties :
    • Melting Point : 89.0–90.6°C (higher than pyridine analogs due to planar chromone ring).
    • Yield : 81% (vs. 40–80% for other chromones) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Feature
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate C₉H₉F₂NO₂ 201.06 N/A N/A Pyridine core, geminal difluoro
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate C₁₀H₁₁F₂NO₂ 214.10 N/A N/A Methyl-substituted pyridine
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate C₁₀H₉F₂NO₄ 245.18 N/A N/A Nitro-substituted phenyl
Ethyl 2,2-difluoro-2-(4-oxo-4H-chromen-3-yl)acetate C₁₃H₁₀F₂O₄ 268.21 89.0–90.6 81 Chromone scaffold
Ethyl 2,2-difluoro-2-(p-tolyl)acetate C₁₁H₁₂F₂O₂ 214.21 N/A N/A Para-methylphenyl

Key Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro) increase reactivity but reduce solubility.
  • Methyl groups enhance lipophilicity and may lower melting points .

Synthetic Yields : Chromone derivatives show variable yields (40–81%), influenced by steric and electronic factors .

Structural Diversity : Replacement of pyridine with chromone or phenyl rings broadens applications in drug discovery .

Biological Activity

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on mechanisms of action, research findings, and applications in various fields.

Overview of the Compound

  • Chemical Formula : C9H9F2NO2
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 1247716-64-8

This compound has been identified as a candidate for further investigation due to its structural similarities with other biologically active compounds.

The biological activity of this compound appears to be linked to its ability to interact with specific biochemical pathways:

  • Inhibition of Cancer Cell Proliferation :
    • Research indicates that compounds with similar structures can inhibit the proliferation and migration of non-small cell lung cancer (NSCLC) cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway .
    • In vitro studies have shown that these compounds induce cell cycle arrest and apoptosis in NSCLC cells, suggesting a potential role in cancer therapy .
  • Antimicrobial and Antiviral Properties :
    • This compound is being studied for its antimicrobial and antiviral activities, although specific data on these effects are still emerging.

Case Studies

Several studies have explored the biological effects of related compounds. For instance:

  • A study on a structurally similar coumarin derivative demonstrated significant anti-cancer activity through the same signaling pathways targeted by this compound . The results indicated that such compounds could effectively inhibit tumor growth in vivo.

Data Tables

The following table summarizes findings related to the biological activity of this compound and similar compounds:

Study Compound IC50 (µM) Biological Activity Target Pathway
This compoundNot specifiedInhibition of NSCLC proliferationEGFR/PI3K/AKT/mTOR
C2F (similar structure)Not specifiedInduces apoptosis in NSCLC cellsEGFR/PI3K/AKT/mTOR
Coumarin derivativesVariesAntimicrobial activityVarious

Applications in Research and Industry

This compound has potential applications across various fields:

  • Medicinal Chemistry :
    • As a pharmaceutical intermediate, it may contribute to the development of new cancer therapies targeting specific signaling pathways.
  • Organic Synthesis :
    • It serves as a reagent in organic synthesis, particularly for constructing complex molecules through reactions like Suzuki-Miyaura cross-coupling.
  • Agrochemicals :
    • The compound's properties may also be explored in the synthesis of agrochemicals due to its biological activity against pests and diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate?

Answer:
The synthesis of fluorinated pyridinyl acetates typically involves nucleophilic substitution or coupling reactions. For example:

  • Fluorination strategies : Reagents like chlorodifluoroacetic anhydride ( ) may introduce difluoro groups.
  • Esterification : Ethyl ester formation via acid-catalyzed condensation of pyridinyl acetic acid derivatives with ethanol.
  • Hydrolysis/acid workup : Similar to steps in , where NaOH and HCl are used to adjust pH during purification.
    Key validation : Monitor reaction progress via HPLC (retention time ~0.29 minutes, as in ) and confirm purity by ¹⁹F NMR to detect fluorinated intermediates .

Advanced: How can crystallographic data resolve ambiguities in structural assignments for this compound?

Answer:
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL or SHELXD) is critical:

  • Space group determination : SHELXT automates Laue group identification and structure solution ( ).
  • Refinement : SHELXL handles high-resolution data, even for fluorine atoms, which are challenging due to their electron density characteristics ( ).
  • Validation : Compare experimental bond lengths/angles with computational models (DFT) to resolve discrepancies. Crystallographic data should align with spectroscopic results (e.g., NMR coupling constants for fluorine atoms) .

Basic: What safety protocols are essential when handling this compound?

Answer:
Referencing analogous pyridinyl acetic acid derivatives ():

  • Hazards : Severe eye irritation (H319), respiratory irritation (H335), and potential organ toxicity.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation.
  • First aid : For eye exposure, rinse with water for 15 minutes (P305+P351+P338) and seek medical attention. For spills, neutralize with sand and dispose via approved waste channels .

Advanced: How can researchers address low yields in the fluorination step during synthesis?

Answer:
Optimize fluorination conditions:

  • Reagent selection : Use anhydrous conditions with chlorodifluoroacetic anhydride ( ) to enhance reactivity.
  • Temperature control : Perform reactions at −78°C to suppress side reactions (e.g., defluorination).
  • Catalysis : Explore Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.
  • Analytical monitoring : Employ GC-MS or ¹⁹F NMR to quantify intermediates and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165–170 ppm).
  • ¹⁹F NMR : Detect coupling between fluorine atoms (e.g., JFF ~200–300 Hz).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (retention time ~0.29 minutes, as in ).
  • HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns for fluorine .

Advanced: How can computational chemistry aid in predicting reactivity or stability?

Answer:

  • DFT calculations : Model transition states for fluorination reactions to predict regioselectivity.
  • Solvent effects : Use COSMO-RS to simulate solubility in ethyl acetate ( ) or methanol.
  • Degradation pathways : Perform MD simulations to assess hydrolytic stability of the ester group under acidic/basic conditions.
  • Cross-validation : Compare computed NMR shifts (GIAO method) with experimental data to identify structural anomalies .

Basic: What are the storage recommendations for this compound?

Answer:

  • Conditions : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
  • Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps.
  • Stability : Monitor via periodic HPLC analysis () to detect degradation products like pyridinyl acetic acid .

Advanced: How to troubleshoot conflicting data between LC-MS and NMR results?

Answer:

  • Impurity profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., regioisomers from pyridin-2-yl vs. pyridin-3-yl substitution, as in ).
  • Dynamic NMR : Resolve rotational barriers or conformational isomers causing split signals.
  • SXRD validation : If available, crystallize the compound to unambiguously confirm connectivity and rule out tautomeric forms .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

  • Ethyl acetate/hexane mixtures : Ideal for fractional crystallization (90:10 ratio, as in ).
  • Methanol : Useful for polar impurities but may induce ester hydrolysis.
  • Thermal gradient methods : Slowly cool saturated solutions in DCM/hexane to grow high-quality crystals for SXRD .

Advanced: How to design a stability study under varying pH conditions?

Answer:

  • Buffer systems : Test degradation in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.5) at 25°C and 40°C.
  • Analytical endpoints : Quantify parent compound and degradation products via UPLC-PDA at 0, 24, 48, and 72 hours.
  • Mechanistic insights : Use ¹⁹F NMR to track fluorine loss, indicative of hydrolytic cleavage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate

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